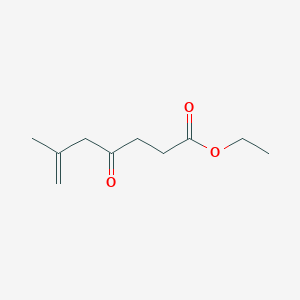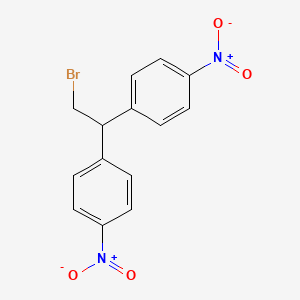
1,1'-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene): is an organobromine compound characterized by the presence of two nitrobenzene groups attached to a central bromoethane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) typically involves the bromination of a precursor compound. One common method involves the reaction of 4-nitrobenzene with 2-bromoethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or other strong bases are commonly used.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl derivatives.
Reduction Reactions: Formation of amino derivatives.
Oxidation Reactions: Formation of oxidized products, depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It may also be used in the development of bioactive molecules for pharmaceutical applications.
Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro groups can undergo reduction or other chemical transformations. These interactions can lead to the formation of new compounds with distinct properties and activities.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(2-Bromoethane-1,1-diyl)bis(4-methylbenzene)
- 1,1’-(2-Bromo-1,1-ethanediyl)bis(4-methoxybenzene)
- 1,2-Dibromoethane
Comparison: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is unique due to the presence of both bromine and nitro groups. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds that may lack one of these functional groups. For example, 1,2-dibromoethane lacks the nitro groups, which significantly alters its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
116868-99-6 |
|---|---|
Molekularformel |
C14H11BrN2O4 |
Molekulargewicht |
351.15 g/mol |
IUPAC-Name |
1-[2-bromo-1-(4-nitrophenyl)ethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H11BrN2O4/c15-9-14(10-1-5-12(6-2-10)16(18)19)11-3-7-13(8-4-11)17(20)21/h1-8,14H,9H2 |
InChI-Schlüssel |
PRUWYTLPQZNWHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CBr)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



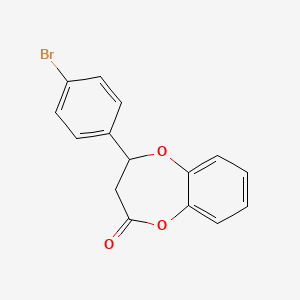
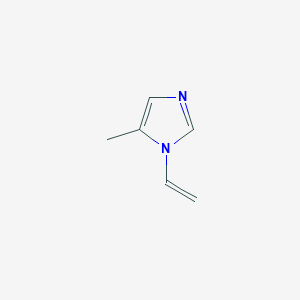
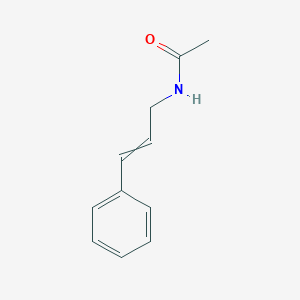
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)

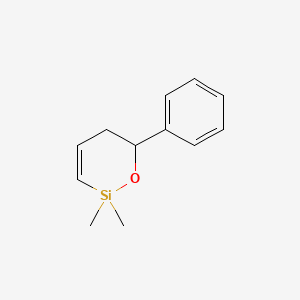
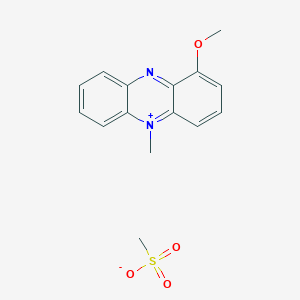
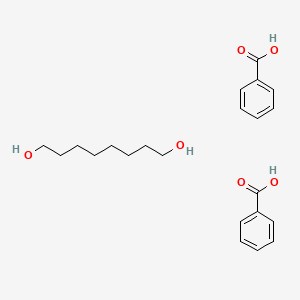
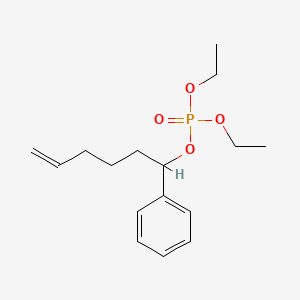
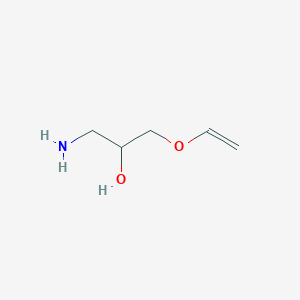
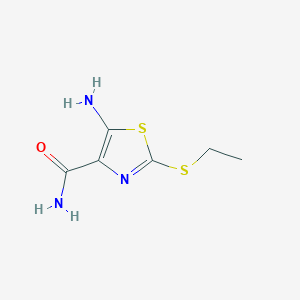
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
